molecular formula C16H15NO4S B1411898 (9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid CAS No. 1858256-08-2

(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Cat. No. B1411898
CAS RN: 1858256-08-2
M. Wt: 317.4 g/mol
InChI Key: WDROTGPSKMIZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid, also known as EDTA, is a chemical compound used in a variety of applications. It is a chelating agent, which means it is able to bind to metal ions and form stable complexes. EDTA is used in a variety of industries, including industrial, medical, and scientific research applications. It is also used in food products as an additive to prevent oxidation and to enhance the shelf life of food.

Scientific Research Applications

Anti-HIV-1 Activity

A novel series of derivatives including (9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid were synthesized and evaluated for anti-HIV-1 activities. Some of these compounds showed promising activity, indicating potential applications in HIV-1 treatment (Aslam et al., 2014).

Antimicrobial and Antifungal Properties

Research indicated that certain derivatives of this compound exhibit biological activity, including fungicidal and antimicrobial properties. These findings suggest potential uses in developing new antimicrobial agents (Anisimova et al., 2011).

Ring Contraction and Formation Studies

Studies on the ring contraction and formation involving benzo[e][1,2]thiazine-1,1-dioxides provided insights into the chemical properties and reactions of these compounds, which is essential for their application in synthesizing new chemical entities (Khalaj & Adibpour, 2008).

Potential in Anticancer Research

Some derivatives of this compound have been studied for their potential as anticancer agents. This research is crucial for understanding how these compounds might be used in cancer treatment strategies (Temple et al., 1983).

Synthesis and Characterization in Chemistry

The synthesis and characterization of these compounds provide foundational knowledge for their potential applications in various fields of chemistry and pharmacology (Janda, 2001).

properties

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-2-11-7-8-14-13(9-11)12-5-3-4-6-15(12)22(20,21)17(14)10-16(18)19/h3-9H,2,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDROTGPSKMIZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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